Cas no 944401-75-6 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative of pyridine, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The fluorine substitution at the 3-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, while the 2-amino group provides a handle for further functionalization. The pinacol boronate moiety ensures stability under ambient conditions, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science due to its balanced reactivity and structural flexibility. Its high purity and well-defined structure make it a reliable building block for complex molecular architectures.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
944401-75-6 structure
Product Name:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No:944401-75-6
MF:C11H16BFN2O2
MW:238.066346168518
MDL:MFCD12923417
CID:1035290
PubChem ID:59252052
Update Time:2025-08-03

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • 2-amino-3-fluoropyridine-5-boronic acid pinacol ester
    • 3-Fluoro-2-aminopyridine-5-boronic acid pinacol ester
    • 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamine
    • QC-4948
    • 6-AMINO-5-FLUOROPYRIDINE-3-BORONIC ACID PINACOL ESTER
    • PubChem19612
    • OAEDVIUUNHFXLJ-UHFFFAOYSA-N
    • STL556466
    • BBL102662
    • 2-Pyridinamine, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MB12183
    • FCH2809231
    • SY040961
    • AX8164858
    • ST24042177
    • (6-
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (ACI)
    • 2-(2-Amino-3-fluoropyridin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • AKOS016014161
    • 944401-75-6
    • PS-13074
    • MFCD12923417
    • Z2044824215
    • 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine
    • J-512510
    • SCHEMBL2066738
    • EN300-6482271
    • A850787
    • 6-AMINO-5-FLUOROPYRIDINE-3-BORONICACIDPINACOLESTER
    • (6-AMINO-5-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-0142777
    • A1-43085
    • 2-AMINO-3-FLUORO PYRIDINE-5-BORONIC ACID PINACOL ESTER
    • DTXSID70731359
    • 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PYRIDINAMINE
    • MDL: MFCD12923417
    • Inchi: 1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)
    • InChI Key: OAEDVIUUNHFXLJ-UHFFFAOYSA-N
    • SMILES: FC1=C(N)N=CC(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 238.12900
  • Monoisotopic Mass: 238.1288861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4

Experimental Properties

  • Density: 1.15
  • Boiling Point: 335 ºC
  • Flash Point: 157 ºC
  • PSA: 57.37000
  • LogP: 1.68330

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 85 °C
Reference
Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C
Reference
Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof
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Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C
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Production Method 5

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  17 h, rt → 90 °C
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Production Method 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ;  30 min, 195 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  15 h, 90 °C
Reference
1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:944401-75-6)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Order Number:A850787
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:32
Price ($):293.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Comprehensive Guide to 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6): Properties, Applications, and Market Insights

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6) is a specialized boronic acid derivative widely used in pharmaceutical research and organic synthesis. This compound belongs to the class of pyridine boronic esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. With its unique fluoro-substituted pyridine core and dioxaborolane functional group, this molecule offers exceptional reactivity and versatility in medicinal chemistry.

The growing demand for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is driven by its applications in developing targeted therapies and small molecule drugs. Researchers particularly value its stability under various reaction conditions, making it ideal for high-throughput screening and combinatorial chemistry. Recent studies highlight its potential in creating kinase inhibitors, which are pivotal in cancer treatment and inflammatory diseases.

From a structural perspective, the boronate ester moiety in CAS 944401-75-6 enhances its solubility in organic solvents while maintaining compatibility with aqueous systems. This dual solubility profile makes it invaluable for bioconjugation and proteomics research. The 2-amine group on the pyridine ring provides an additional site for further functionalization, enabling the creation of diverse molecular architectures.

The synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves palladium-catalyzed borylation of halogenated pyridine precursors. Advanced purification techniques like preparative HPLC ensure high purity levels (>98%) required for pharmaceutical applications. Analytical characterization commonly employs NMR spectroscopy and mass spectrometry to verify structural integrity.

In the current market landscape, CAS 944401-75-6 has gained attention due to the rising interest in precision medicine and personalized therapeutics. Pharmaceutical companies are increasingly incorporating such boron-containing compounds into their drug discovery pipelines, particularly for CNS-targeted drugs and antiviral agents. The compound's ability to participate in click chemistry reactions further expands its utility in biomarker development.

Storage and handling of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine require standard laboratory conditions - typically under inert atmosphere at -20°C to maintain stability. Its molecular weight of 252.09 g/mol and lipophilic nature (calculated LogP ~2.1) make it suitable for blood-brain barrier penetration studies, a hot topic in neuropharmacology research.

Emerging applications include its use in PET tracer development, leveraging the fluorine-18 isotope for molecular imaging. The compound's boronic acid functionality also shows promise in glycobiology research, particularly for studying carbohydrate-protein interactions. These cutting-edge applications position 944401-75-6 as a valuable tool in translational medicine.

Quality control specifications for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically include tests for residual solvents, heavy metal content, and chromatographic purity. Leading suppliers provide comprehensive certificates of analysis and stability data to support regulatory submissions. The compound's patent landscape reveals numerous applications in heterocyclic chemistry and drug delivery systems.

From an environmental perspective, boronic acid derivatives like CAS 944401-75-6 are generally considered green chemistry alternatives due to their low toxicity profile and biodegradability. Recent advances in continuous flow chemistry have improved the sustainability of its production, reducing waste generation and energy consumption.

The global market for pyridine boronic esters is projected to grow significantly, driven by increased R&D spending in biopharmaceuticals. 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine represents a strategic intermediate in this expanding sector, with particular relevance to fragment-based drug design and structure-activity relationship studies.

For researchers seeking alternatives, structurally similar compounds include 5-bromo-3-fluoropyridin-2-amine and pinacol boronic esters with varying substitution patterns. However, the specific combination of fluoro and boronate functionalities in 944401-75-6 offers unique advantages for medicinal chemistry optimization.

In conclusion, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 944401-75-6) stands as a versatile building block in modern drug discovery. Its balanced physicochemical properties, synthetic accessibility, and broad applicability in bioconjugation and catalysis ensure its continued importance in pharmaceutical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-75-6)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
A850787
Purity:99%
Quantity:1g
Price ($):293.0
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